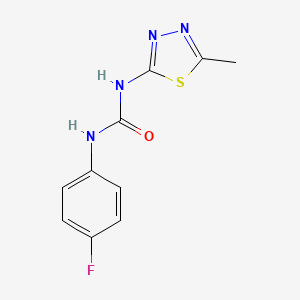
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide, also known as AH6809, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research. It was first synthesized in the 1980s and has since been studied for its potential therapeutic applications, particularly in the field of cancer research.
Mécanisme D'action
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide is a cyclooxygenase (COX) inhibitor, which means it blocks the production of prostaglandins by inhibiting the activity of COX enzymes. Prostaglandins are signaling molecules that play a role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide can reduce inflammation and pain. In addition, N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the activity of phospholipase A2, an enzyme that plays a role in the production of arachidonic acid, a precursor of prostaglandins.
Biochemical and Physiological Effects
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have anti-tumor effects in various cancer cell lines, including breast, prostate, and colon cancer. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In addition, N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce pain and fever in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in water. It is also relatively easy to synthesize in large quantities. However, N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has some limitations, including its low bioavailability and potential toxicity at high doses. In addition, it may have off-target effects on other enzymes, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide. One potential direction is the development of more potent and selective COX inhibitors based on the structure of N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide. Another direction is the investigation of the role of N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide in the regulation of immune responses and the potential use of N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide in the treatment of autoimmune diseases. In addition, the use of N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide in combination with other drugs or therapies for the treatment of cancer and inflammation warrants further investigation. Finally, the development of novel drug delivery systems for N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide may improve its bioavailability and reduce potential toxicity.
Méthodes De Synthèse
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide is synthesized by the reaction of 5-chloro-2-hydroxyaniline with 4-methoxyphenol in the presence of a base, followed by reaction with 2-chloroacetyl chloride. The resulting product is then purified by recrystallization to obtain N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide in high purity.
Applications De Recherche Scientifique
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects in vitro and in vivo. N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been used in several studies to investigate its role in the inhibition of tumor growth and metastasis.
Propriétés
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4/c1-20-11-3-5-12(6-4-11)21-9-15(19)17-13-8-10(16)2-7-14(13)18/h2-8,18H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTKNJQNVGDFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B5706230.png)




![2,2,2-trichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5706277.png)
![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)
![4-({4-[(4-bromophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5706285.png)
![1-(4-methylbenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5706303.png)




![1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5706333.png)